1-(3,3-Dimethoxy-2,2-dimethylpropyl)azetidine
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Overview
Description
1-(3,3-Dimethoxy-2,2-dimethylpropyl)azetidine is a chemical compound with the molecular formula C10H21NO2. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their ring strain and unique reactivity, making them valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,3-Dimethoxy-2,2-dimethylpropyl)azetidine can be synthesized through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate has been reported .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Dimethoxy-2,2-dimethylpropyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to other nitrogen-containing structures.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized azetidines .
Scientific Research Applications
1-(3,3-Dimethoxy-2,2-dimethylpropyl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethoxy-2,2-dimethylpropyl)azetidine involves its reactivity due to the ring strain of the azetidine ring. The compound can undergo ring-opening reactions
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1-(3,3-dimethoxy-2,2-dimethylpropyl)azetidine |
InChI |
InChI=1S/C10H21NO2/c1-10(2,9(12-3)13-4)8-11-6-5-7-11/h9H,5-8H2,1-4H3 |
InChI Key |
BPWGIAQENLPPEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1CCC1)C(OC)OC |
Origin of Product |
United States |
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